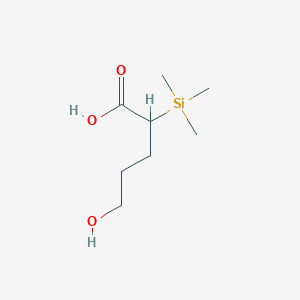![molecular formula C32H36NP B12633962 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine CAS No. 919091-19-3](/img/structure/B12633962.png)
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with diphenylphosphanyl and tri(propan-2-yl)phenyl groups. Compounds like this are often used in various fields of chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the diphenylphosphanyl group: This step might involve the use of diphenylphosphine and a suitable catalyst.
Substitution with tri(propan-2-yl)phenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions might target the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and others.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the specific substitution reaction but might include the use of strong acids or bases, solvents like dichloromethane, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, it can form complexes with transition metals.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in catalysis, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action for 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine would depend on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers. In biological systems, it might interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Lacks the tri(propan-2-yl)phenyl group.
6-(2,4,6-tri(propan-2-yl)phenyl)pyridine: Lacks the diphenylphosphanyl group.
2-(Diphenylphosphanyl)-6-phenylpyridine: Has a phenyl group instead of the tri(propan-2-yl)phenyl group.
Properties
CAS No. |
919091-19-3 |
|---|---|
Molecular Formula |
C32H36NP |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
diphenyl-[6-[2,4,6-tri(propan-2-yl)phenyl]pyridin-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-22(2)25-20-28(23(3)4)32(29(21-25)24(5)6)30-18-13-19-31(33-30)34(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-24H,1-6H3 |
InChI Key |
WESULJCAKZPZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


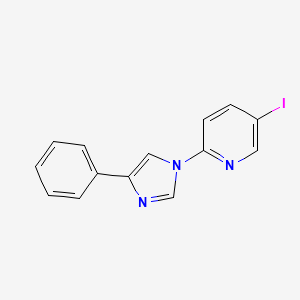
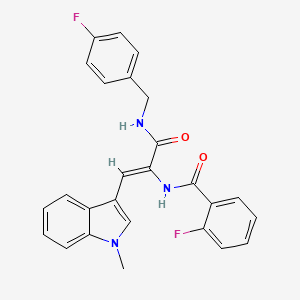

![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
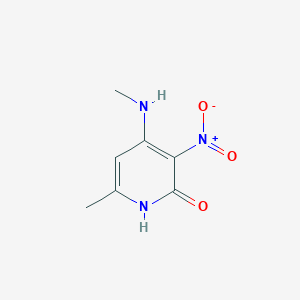
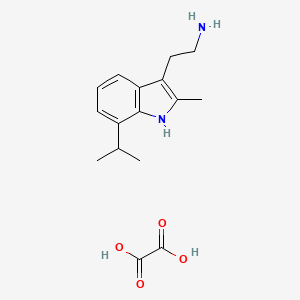
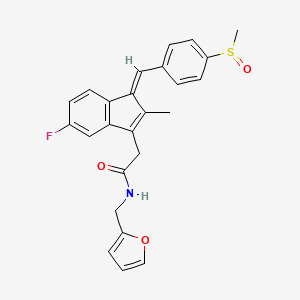
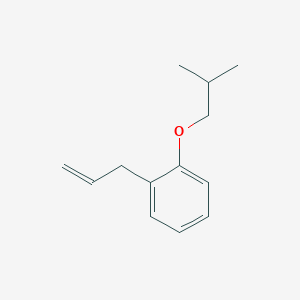
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
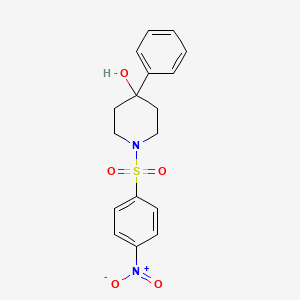
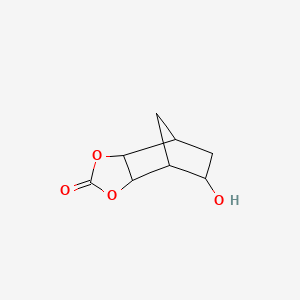
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)
